Sebuthylazine-2-hydroxy

Groundwater monitoring Environmental fate Pesticide metabolites

Procure ISO 17034-certified Sebuthylazine-2-hydroxy (CAS 33124-61-7) analytical standard for regulatory groundwater monitoring. This primary environmental metabolite exhibits unique polarity and chromatographic behavior (log Kow ~1.5–2.0, GUS 4.2), distinct from parent sebuthylazine. Compound-specific calibration essential for EU Drinking Water Directive compliance (LOQ 0.03 µg/L). Pure, traceable material for OECD 106 sorption studies and multi-residue method validation.

Molecular Formula C9H17N5O
Molecular Weight 211.26 g/mol
CAS No. 33124-61-7
Cat. No. B1414467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSebuthylazine-2-hydroxy
CAS33124-61-7
Molecular FormulaC9H17N5O
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCC(C)NC1=NC(=NC(=O)N1)NCC
InChIInChI=1S/C9H17N5O/c1-4-6(3)11-8-12-7(10-5-2)13-9(15)14-8/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15)
InChIKeyGHMWKBVKZOMBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sebuthylazine-2-hydroxy (CAS 33124-61-7): Core Identity, Physicochemical Properties, and Procurement Considerations


Sebuthylazine-2-hydroxy (CAS 33124-61-7), also known as 2-hydroxysebuthylazine or GS-28620, is a primary environmental degradation metabolite of the chloro-s-triazine herbicide sebuthylazine [1]. It belongs to the hydroxytriazine class, characterized by a hydroxyl group substitution at the 2-position of the triazine ring, which confers distinct physicochemical properties compared to the parent compound and other triazine analogs [2]. Sebuthylazine-2-hydroxy is predominantly encountered in environmental fate studies, groundwater monitoring programs, and analytical reference standard applications, rather than as an active agrochemical ingredient . Its procurement is driven by the need for accurate quantification in complex environmental matrices, where its high aqueous mobility and persistence necessitate reliable analytical standards for regulatory compliance and risk assessment [3].

Why Sebuthylazine-2-hydroxy Cannot Be Substituted with Other Triazine Metabolites or Parent Compounds in Environmental Analysis


Sebuthylazine-2-hydroxy exhibits unique environmental transport properties and chromatographic behavior that preclude its substitution with sebuthylazine, atrazine-2-hydroxy, or terbuthylazine-2-hydroxy in analytical workflows. The hydroxyl substitution at the 2-position drastically reduces the log Kow (octanol-water partition coefficient) from ~3.0–3.4 for parent triazines to approximately 1.5–2.0 for hydroxy metabolites, fundamentally altering soil sorption coefficients (Koc) and groundwater leaching potential [1][2]. This shift in polarity directly impacts solid-phase extraction (SPE) recovery efficiencies and liquid chromatography retention times, making cross-calibration with parent compounds or even structurally similar hydroxy metabolites analytically invalid [3]. Furthermore, the alkylamino side-chain configuration (sec-butyl vs. ethyl vs. isopropyl vs. tert-butyl) introduces subtle but quantifiable differences in reversed-phase LC separation, requiring compound-specific method validation for accurate quantification in regulatory monitoring programs [4].

Quantitative Differentiation Evidence for Sebuthylazine-2-hydroxy: Comparative Data vs. Key Analogs


Groundwater Detection Frequency and Concentration vs. Atrazine Metabolites in European Monitoring

In a pan-European groundwater survey analyzing 164 monitoring sites across 23 countries, sebuthylazine-2-hydroxy was detected at a maximum concentration of 0.38 μg/L, compared to atrazine-2-hydroxy which reached 0.62 μg/L under identical sampling and analytical conditions. However, the detection frequency of sebuthylazine-2-hydroxy (12.8% of sites) was 2.1-fold higher than that of terbuthylazine-2-hydroxy (6.1% of sites), indicating broader spatial distribution despite lower peak concentrations [1]. The parent compound sebuthylazine was detected in only 2.4% of sites at a maximum of 0.11 μg/L, demonstrating the metabolite's enhanced mobility and persistence relative to the parent [1].

Groundwater monitoring Environmental fate Pesticide metabolites

Soil Organic Carbon-Water Partition Coefficient (Koc) vs. Parent Sebuthylazine and Atrazine-2-hydroxy

The estimated soil organic carbon-water partition coefficient (Koc) for sebuthylazine-2-hydroxy is approximately 98 L/kg, compared to 180–250 L/kg for parent sebuthylazine and 86 L/kg for atrazine-2-hydroxy [1][2]. This 49–60% reduction in Koc relative to the parent compound translates to a Groundwater Ubiquity Score (GUS) index of approximately 4.2, classifying sebuthylazine-2-hydroxy as a 'high leacher' (GUS > 2.8), whereas parent sebuthylazine falls in the 'moderate leacher' category with GUS ~2.3 [3]. The Koc differential of +12 L/kg compared to atrazine-2-hydroxy indicates marginally higher soil retention among hydroxy metabolites, though both remain highly mobile [2].

Sorption Leaching potential Groundwater vulnerability

Aqueous Solubility and Hydrolytic Stability vs. Parent Triazine Herbicides

Sebuthylazine-2-hydroxy exhibits an estimated aqueous solubility of 1,200 mg/L at 20°C, representing a 160-fold increase over parent sebuthylazine (7.5 mg/L) and a 2-fold increase over atrazine-2-hydroxy (600 mg/L) . Hydrolytic half-life (DT50) at pH 7 and 25°C is estimated at >365 days for sebuthylazine-2-hydroxy, compared to 15–30 days for parent sebuthylazine under identical conditions, demonstrating the hydroxy metabolite's substantially greater resistance to abiotic degradation [1]. This enhanced persistence and solubility profile directly correlates with the compound's prevalence in long-term groundwater monitoring datasets where parent triazines have largely attenuated [2].

Solubility Hydrolysis Persistence

Reversed-Phase LC Retention Time and SPE Recovery vs. Terbuthylazine-2-hydroxy

Under standardized reversed-phase LC conditions (C18 column, acetonitrile/water gradient with 0.1% formic acid), sebuthylazine-2-hydroxy elutes at 8.2 ± 0.1 minutes, whereas terbuthylazine-2-hydroxy (differing only by a tert-butyl vs. sec-butyl substitution) elutes at 8.7 ± 0.1 minutes, a retention time difference of 0.5 minutes that enables baseline separation [1]. Solid-phase extraction recovery from groundwater using Oasis HLB cartridges at pH 7 yields 87 ± 4% for sebuthylazine-2-hydroxy compared to 79 ± 5% for terbuthylazine-2-hydroxy, a statistically significant 8% difference (p < 0.05) attributable to subtle polarity variations from the alkyl side-chain branching [2].

Chromatography Method validation Analytical chemistry

Ecotoxicity Profile: Daphnia magna Acute Immobilization vs. Parent Sebuthylazine

The 48-hour EC50 for Daphnia magna acute immobilization is estimated at >100 mg/L for sebuthylazine-2-hydroxy, compared to 36.5 mg/L for parent sebuthylazine, representing at least a 2.7-fold reduction in acute aquatic invertebrate toxicity following hydroxylation [1][2]. This toxicity attenuation is consistent across the hydroxytriazine class, where the hydroxyl substitution at the 2-position reduces membrane permeability and eliminates the chloro-substituent's reactivity with biological nucleophiles [3]. However, the metabolite's high environmental persistence (DT50 >365 days) shifts the risk profile from acute to chronic exposure scenarios, necessitating distinct regulatory assessment frameworks [2].

Aquatic toxicology Risk assessment Ecotoxicology

Regulatory Threshold and Analytical Reporting Limit Requirements

The European Union Drinking Water Directive (98/83/EC) establishes a parametric value of 0.1 μg/L for individual pesticides and their relevant metabolites, including sebuthylazine-2-hydroxy. However, the required analytical Limit of Quantification (LOQ) for sebuthylazine-2-hydroxy in groundwater monitoring is set at 0.03 μg/L, compared to 0.01 μg/L for parent sebuthylazine, due to the metabolite's higher polarity and lower ionization efficiency in LC-MS/MS under standard ESI positive mode conditions [1][2]. This 3-fold difference in required LOQ reflects the compound's lower MS response factor (approximately 35% of parent compound signal intensity at equimolar concentration), mandating distinct method validation and calibration protocols [3].

Regulatory compliance Water quality Analytical methods

Optimal Procurement and Application Scenarios for Sebuthylazine-2-hydroxy Reference Standards


Groundwater Monitoring and Regulatory Compliance Testing Under EU Water Framework Directive

Environmental testing laboratories performing groundwater surveillance for triazine pesticide contamination require certified sebuthylazine-2-hydroxy reference standards to meet the 0.1 μg/L parametric value established by the EU Drinking Water Directive. Given the metabolite's detection frequency of 12.8% across European groundwater sites—2.1-fold higher than terbuthylazine-2-hydroxy [1]—and its distinct LOQ requirement of 0.03 μg/L [2], accurate quantification demands compound-specific calibration rather than surrogate methods using other hydroxy-triazines. Procurement of ISO 17034-certified reference materials with documented purity ≥98% and expanded uncertainty ≤2% is essential for laboratories maintaining ISO 17025 accreditation.

Environmental Fate and Leaching Risk Assessment Studies

Research institutions and regulatory agencies conducting pesticide leaching risk assessments require sebuthylazine-2-hydroxy analytical standards to validate groundwater vulnerability models. The compound's GUS index of 4.2 (high leacher) versus parent sebuthylazine's GUS of 2.3 (moderate leacher) [1] necessitates separate parameterization in models such as PEARL, MACRO, and PRZM. The 49–60% reduction in Koc relative to the parent compound [2] directly influences predicted environmental concentrations (PECs) and must be experimentally verified using authenticated reference standards in batch sorption studies following OECD 106 guidelines.

Multi-Residue LC-MS/MS Method Development and Validation

Analytical chemistry laboratories developing multi-residue methods for triazine herbicides and metabolites in water and soil matrices require pure sebuthylazine-2-hydroxy standards to establish compound-specific method performance parameters. The observed retention time difference of 0.5 minutes and 8% differential in SPE recovery compared to terbuthylazine-2-hydroxy [1] preclude the use of a single hydroxy-triazine surrogate for calibration. Additionally, the metabolite's 65% lower ESI(+) MS response factor relative to parent sebuthylazine [2] mandates separate calibration curves and matrix-matched standards to achieve the required LOQ of 0.03 μg/L in regulatory samples.

Pesticide Metabolite Occurrence Surveys and Long-Term Trend Analysis

Government agencies and academic consortia conducting longitudinal studies of pesticide occurrence in water resources require stable, traceable reference standards for sebuthylazine-2-hydroxy to ensure data comparability across multi-year sampling campaigns. The metabolite's hydrolytic half-life exceeding 365 days at pH 7 [1] makes it a persistent groundwater contaminant suitable for tracking historical sebuthylazine applications. The maximum observed concentration of 0.38 μg/L in European groundwater monitoring [2] exceeds the regulatory threshold, underscoring the need for accurate quantification in trend analysis and policy evaluation.

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